molecular formula C13H20N2O2S B1417759 1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine CAS No. 1154285-61-6

1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine

Cat. No.: B1417759
CAS No.: 1154285-61-6
M. Wt: 268.38 g/mol
InChI Key: RWHZGMSHDGVKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine is a tertiary amine featuring a piperidin-4-amine core substituted at the 1-position with a 2-(ethanesulfonyl)phenyl group.

Its ethanesulfonyl group may enhance solubility compared to non-sulfonylated analogs, though specific pharmacokinetic data are unavailable.

Properties

IUPAC Name

1-(2-ethylsulfonylphenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-18(16,17)13-6-4-3-5-12(13)15-9-7-11(14)8-10-15/h3-6,11H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHZGMSHDGVKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine typically involves the following steps:

Chemical Reactions Analysis

1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanesulfonyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-[2-(ethanesulfonyl)phenyl]piperidin-4-amine with structurally related piperidin-4-amine derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 2-(Ethanesulfonyl)phenyl at piperidine N1 C13H20N2O2S ~268.38 (calculated) Discontinued; tertiary amine
RB-031 (1-(4-Methylphenethyl)piperidin-4-amine) 4-Methylphenethyl at N1 C14H22N2 218.34 Studied for sphingosine kinase inhibition
1-(4-Methoxyphenethyl)piperidin-4-amine 4-Methoxyphenethyl at N1 C14H22N2O 234.34 Drug research; boiling point 346.6°C
UPCDC0083 3-(Indol-2-yl)phenyl and 2-(4-isopropylpiperazinyl)ethyl at N1 C27H36N4 434.61 p97 ATPase inhibitor; IC50 < 100 nM
1-[2-(4-Fluorophenyl)-6-propylpyrimidin-4-yl]piperidin-4-amine Pyrimidinyl core with 4-fluorophenyl and propyl groups C18H23FN4 314.40 Building block for medicinal chemistry
1-(Ethanesulfonyl)-N-(2-methylpropyl)piperidin-4-amine Ethanesulfonyl at N1; 2-methylpropylamine at C4 C11H24N2O2S 248.39 Tertiary amine; supplier data available

Key Observations:

  • Substituent Effects: The ethanesulfonyl group in the target compound distinguishes it from alkyl- or aryl-substituted analogs (e.g., RB-031, UPCDC0083).
  • Molecular Weight : The target compound (~268 g/mol) falls within the typical range for CNS-active drugs, though analogs like UPCDC0083 (434 g/mol) demonstrate that bulkier substituents are tolerated in specific targets .

Commercial Availability

  • The target compound is discontinued, whereas analogs like 1-(4-Methoxyphenethyl)piperidin-4-amine remain available for research, reflecting market demand and synthetic feasibility .

Biological Activity

1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an ethanesulfonyl group and a phenyl moiety. The compound's structural formula can be represented as follows:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The ethanesulfonyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli .
Cancer Cell Proliferation Showed significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM .
Inflammatory Response Reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating potential for treating inflammatory conditions .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism
1-(2-sulfamoylphenyl)piperidineModerate antimicrobial activityEnzyme inhibition
1-[2-(Carboxyphenyl)]piperidineAnticancer propertiesApoptosis induction
1-(3-fluorophenyl)piperidineNeuroprotective effectsReceptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.